1-Bromo-2,3-bis(trifluoromethyl)benzene
Overview
Description
1-Bromo-2,3-bis(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H3BrF6. It is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
1-Bromo-2,3-bis(trifluoromethyl)benzene is a chemical compound used in organic synthesis. It’s known that such compounds are often used in the synthesis of more complex molecules, potentially targeting various biochemical entities depending on the final product .
Mode of Action
The bromine atom can be replaced by other groups in a substitution reaction, allowing the introduction of various functional groups into the molecule .
Biochemical Pathways
As a building block in organic synthesis, its effects on biochemical pathways would largely depend on the final compound it is used to synthesize .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would be less relevant than those of the final synthesized compound .
Result of Action
As a synthetic intermediate, its effects would be determined by the final compound it is used to create .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,3-bis(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl derivatives.
Common Reagents and Conditions:
Substitution: Typical reagents include organolithium compounds, Grignard reagents, and other nucleophiles.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Benzoic acids and related compounds are common products of oxidation reactions.
Scientific Research Applications
1-Bromo-2,3-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 1-Bromo-2,4,5-trifluorobenzene
- 3-Bromobenzotrifluoride
Comparison: 1-Bromo-2,3-bis(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers and other bromotrifluoromethylbenzenes, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
1-bromo-2,3-bis(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVXTDCVCJICQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281231 | |
Record name | 1-Bromo-2,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192548-06-3 | |
Record name | 1-Bromo-2,3-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192548-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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